An In-Depth Technical Guide to the Synthesis of N-Phenyliminodiacetic Acid from Aniline and Chloroacetic Acid
An In-Depth Technical Guide to the Synthesis of N-Phenyliminodiacetic Acid from Aniline and Chloroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis of N-Phenyliminodiacetic acid, a versatile chelating agent and valuable intermediate in pharmaceutical and chemical research.[1] Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offers a detailed experimental protocol, and addresses critical aspects of process optimization and safety. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Significance of N-Phenyliminodiacetic Acid
N-Phenyliminodiacetic acid (PIDA), also known as anilinediacetic acid, is an organic compound characterized by a phenyl group attached to an iminodiacetic acid moiety.[1] This structure confers upon it significant chelating properties, allowing for the formation of stable complexes with a variety of metal ions.[1] This characteristic makes PIDA a valuable tool in analytical and coordination chemistry. Furthermore, its potential biological activity has garnered interest in the field of pharmaceutical research, where it serves as a precursor for more complex molecules.[1] The compound typically appears as a white to off-white crystalline solid with solubility in polar solvents.[1]
Table 1: Physicochemical Properties of N-Phenyliminodiacetic Acid
| Property | Value | Source |
| CAS Number | 1137-73-1 | |
| Molecular Formula | C₁₀H₁₁NO₄ | |
| Molecular Weight | 209.20 g/mol | |
| Melting Point | 140 °C | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in polar solvents like water and alcohols |
Chemical Theory and Mechanism: A Stepwise Approach to Understanding the Synthesis
The synthesis of N-Phenyliminodiacetic acid from aniline and chloroacetic acid is a classic example of a nucleophilic substitution reaction, specifically, an N-alkylation of an amine. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic carbon atom of the chloroacetic acid that is bonded to the chlorine atom.
The reaction proceeds in a stepwise manner, with the initial formation of the mono-substituted product, N-phenylglycine. This intermediate can then undergo a second alkylation with another molecule of chloroacetic acid to yield the final product, N-Phenyliminodiacetic acid.
Figure 1: Simplified reaction pathway for the synthesis of N-Phenyliminodiacetic acid.
A critical aspect to consider is the potential for side reactions. The reaction of aniline with chloroacetic acid can also lead to the formation of chloroacetanilide. This occurs through the acylation of aniline. Furthermore, under certain conditions, these intermediates can react with each other or with the starting materials to form byproducts such as phenylimidodiacetic acid mono-anilide and diphenyldiketopiperazine. The formation of these byproducts is influenced by factors such as temperature and the molar ratio of the reactants.
Detailed Experimental Protocol
This protocol is designed to favor the formation of N-Phenyliminodiacetic acid. The key is to control the stoichiometry and reaction conditions to promote the second alkylation step while minimizing the formation of unwanted byproducts.
Materials:
-
Aniline (freshly distilled)
-
Chloroacetic acid
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
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Beakers and Erlenmeyer flasks
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Büchner funnel and filter flask
-
pH meter or pH paper
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Ice bath
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in deionized water. This alkaline solution is crucial for neutralizing the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the products.
-
Addition of Aniline: To the sodium hydroxide solution, add one molar equivalent of freshly distilled aniline with continuous stirring. It is important to use purified aniline to avoid colored impurities in the final product.
-
Controlled Addition of Chloroacetic Acid: Slowly add two molar equivalents of chloroacetic acid to the reaction mixture. The addition should be done portion-wise or as a concentrated solution to control the exothermic nature of the reaction. Maintaining a controlled temperature is key to preventing the formation of byproducts.
-
Reaction under Reflux: Once the addition is complete, heat the mixture to reflux using a heating mantle. The reaction is typically carried out for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Phenyliminodiacetic acid, which is less soluble in acidic aqueous solutions.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic salts and unreacted starting materials.
Figure 2: Step-by-step experimental workflow for the synthesis of N-Phenyliminodiacetic acid.
Purification:
The crude N-Phenyliminodiacetic acid can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form pure crystals. The purified crystals can then be collected by filtration and dried.
Process Optimization: Maximizing Yield and Purity
Optimizing the synthesis of N-Phenyliminodiacetic acid involves a careful consideration of several key parameters. The goal is to maximize the yield of the desired product while minimizing the formation of impurities.
Table 2: Key Parameters for Optimization
| Parameter | Rationale and Impact on the Reaction |
| Molar Ratio of Reactants | An excess of chloroacetic acid can favor the formation of the di-substituted product. However, too large an excess can lead to the formation of byproducts. A 1:2 molar ratio of aniline to chloroacetic acid is a good starting point. |
| Reaction Temperature | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote the formation of undesirable byproducts. Refluxing in an aqueous solution provides a controlled and effective temperature. |
| pH Control | Maintaining an alkaline pH during the reaction is essential to neutralize the HCl produced. This drives the reaction forward. Acidification at the end of the reaction is critical for the precipitation and isolation of the product. |
| Reaction Time | The optimal reaction time needs to be determined experimentally. Monitoring the reaction by TLC can help in determining the point of maximum product formation. |
| Solvent | Water is an effective and environmentally friendly solvent for this reaction. The use of co-solvents is generally not necessary. |
Analytical Characterization: A Self-Validating System
To ensure the identity and purity of the synthesized N-Phenyliminodiacetic acid, a combination of analytical techniques should be employed.
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Melting Point: A sharp melting point close to the literature value (140 °C) is a good indicator of purity.[2]
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid O-H stretch (a broad peak around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and aromatic C-H and C=C stretches.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the molecule. The ¹H NMR spectrum should show signals corresponding to the aromatic protons and the methylene protons of the acetic acid groups. The ¹³C NMR will confirm the presence of all the unique carbon atoms in the molecule.
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and for quantifying any impurities. A well-developed HPLC method can separate the desired product from starting materials and byproducts.
Safety and Handling: A Prerequisite for Responsible Research
Both aniline and chloroacetic acid are hazardous materials and must be handled with appropriate safety precautions.
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Aniline: Aniline is toxic and can be absorbed through the skin.[3] It is also a suspected carcinogen.[4] Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][5]
-
Chloroacetic Acid: Chloroacetic acid is corrosive and can cause severe burns to the skin and eyes.[6] It is also toxic if inhaled or ingested. Handle with the same level of care as aniline, using a fume hood and appropriate PPE.[6]
-
Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and should be handled with care, wearing appropriate PPE.
Table 3: Hazard Summary and Handling Precautions
| Chemical | Key Hazards | Recommended Handling Precautions |
| Aniline | Toxic, Suspected Carcinogen, Skin Absorption | Handle in a fume hood, wear gloves, safety goggles, and a lab coat.[3][4][5] |
| Chloroacetic Acid | Corrosive, Toxic | Handle in a fume hood, wear gloves, safety goggles, and a lab coat.[6] |
| Sodium Hydroxide | Corrosive | Wear gloves and safety goggles. |
| Hydrochloric Acid | Corrosive, Respiratory Irritant | Handle in a fume hood, wear gloves and safety goggles. |
Conclusion
The synthesis of N-Phenyliminodiacetic acid from aniline and chloroacetic acid is a well-established yet nuanced reaction. By understanding the underlying chemical principles, adhering to a detailed and controlled experimental protocol, and prioritizing safety, researchers can reliably produce this valuable compound for a wide range of applications in science and industry. This guide provides the necessary framework for achieving a successful and reproducible synthesis.
References
-
New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]
-
Bloomtech. What are the health and safety guidelines for Aniline in workplaces?[Link]
-
Nodzu, R., & Komatsu, S. (1922). Reaction between Aniline and Chloracetic acid, I. Kyoto University Research Information Repository. [Link]
-
Carl ROTH. Safety Data Sheet: Chloroacetic acid. [Link]
-
Exclusive Chemistry Ltd. N-Phenyliminodiacetic acid supplier - CAS 1137-73-1. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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